molecular formula C4H9ClN2O B053618 4-(aminooxy)Butanenitrile hydrochloride CAS No. 113211-44-2

4-(aminooxy)Butanenitrile hydrochloride

Cat. No.: B053618
CAS No.: 113211-44-2
M. Wt: 136.58 g/mol
InChI Key: BYISNUKBERDHFQ-UHFFFAOYSA-N
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Description

4-(aminooxy)Butanenitrile hydrochloride is a chemical compound with the molecular formula C4H9ClN2O and a molecular weight of 136.58 g/mol It is a derivative of butanenitrile, featuring an aminooxy functional group attached to the fourth carbon atom of the butanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminooxy)Butanenitrile hydrochloride typically involves the reaction of 4-bromobutanenitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the aminooxy group. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified through crystallization or distillation to obtain the desired compound in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-(aminooxy)Butanenitrile hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(aminooxy)Butanenitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive aminooxy group.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-(aminooxy)Butanenitrile hydrochloride involves its interaction with various molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, leading to the formation of stable oxime derivatives. This reactivity is exploited in enzyme inhibition studies, where the compound can inhibit enzymes by modifying their active sites. Additionally, the nitrile group can undergo metabolic transformations, leading to the formation of biologically active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The hydrochloride salt form enhances its solubility and stability, making it more suitable for various research and industrial applications .

Properties

IUPAC Name

4-aminooxybutanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.ClH/c5-3-1-2-4-7-6;/h1-2,4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYISNUKBERDHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20553801
Record name 4-(Aminooxy)butanenitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113211-44-2
Record name 4-(Aminooxy)butanenitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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